![molecular formula C21H15FOS B2496928 7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone CAS No. 337921-29-6](/img/structure/B2496928.png)
7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone involves complex organic reactions that might include Friedel-Crafts alkylation, Knoevenagel condensation, and other cyclization techniques. For example, compounds with structural similarities have been synthesized through reactions starting from bromothiophene or dibromothiophene, utilizing electropolymerization or Friedel-Crafts alkylation in the presence of superacidic conditions for cyclization and incorporation of fluorine atoms (Prakash et al., 2010; Sema Topal et al., 2021)(Prakash et al., 2010)(Sema Topal et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves X-ray crystallography, NMR, and other spectroscopic techniques to determine the configuration, conformation, and electronic structure. The molecular structure directly influences the compound's reactivity, stability, and interaction with other molecules. For instance, the molecular structure of related fluorinated compounds reveals insights into their planarity, conformational stability, and intermolecular interactions, as seen in the crystallographic analysis of fluorine-substituted phenylene-thienyl polymers (Sarker et al., 1998)(Sarker et al., 1998).
Aplicaciones Científicas De Investigación
Fluorescent Properties and Applications
- Methylene Blue's Role in Surgical Imaging : Methylene Blue, a fluorescent dye, has been explored for its potential in surgical imaging, showcasing the utility of fluorescent compounds in medical diagnostics and surgery. Its application in identifying ureters, pancreatic tumors, and breast cancer margins during surgery highlights the relevance of fluorescent compounds in enhancing surgical precision and patient outcomes (Cwalinski et al., 2020).
Synthesis and Characterization of Fluorinated Compounds
- Polytetrafluoroethylene (PTFE) Production and Applications : A review on the synthesis and characterization of PTFE emphasizes the importance of fluoropolymers in the industry, detailing their chemical and physical properties, production processes, and a wide range of applications from medical to aerospace industries (Puts, Crouse, & Améduri, 2019).
Heterocyclic Synthesis Using Fluorinated Synthons
- Synthetic Approaches for Heterocycles : The reactivity of specific fluorinated synthons for the synthesis of heterocyclic compounds, demonstrating the critical role of fluorinated intermediates in creating complex organic structures with potential pharmaceutical and agricultural applications (Gomaa, 2013).
Environmental and Safety Aspects of Fluorinated Compounds
- Toxicity of Fluorophores in Molecular Imaging : Discusses the safety and environmental concerns associated with fluorophores, critical for in vivo cancer diagnostics. This review underscores the need for thorough toxicity evaluations to ensure patient safety, relevant to the development and use of any new fluorinated compounds in medical imaging (Alford et al., 2009).
Direcciones Futuras
Thiophene-based analogs continue to be a topic of interest in scientific research due to their potential biological activity and their role in the development of advanced compounds . Future research may focus on developing new synthesis methods and exploring the biological effects of these compounds.
Propiedades
IUPAC Name |
(2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FOS/c1-13-10-11-24-18(13)12-16-19(14-6-3-2-4-7-14)15-8-5-9-17(22)20(15)21(16)23/h2-12,19H,1H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSIBPPCBKLLPS-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

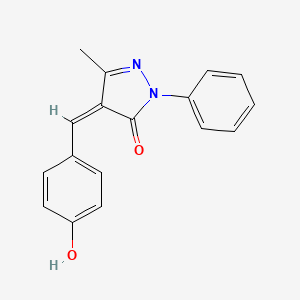

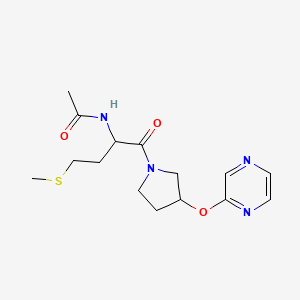
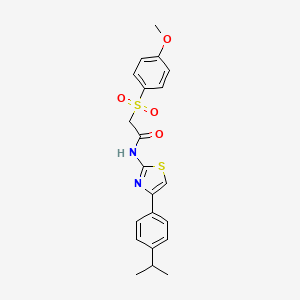
![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)
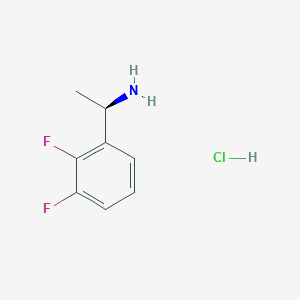
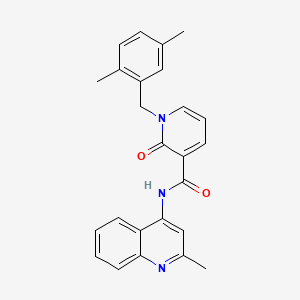
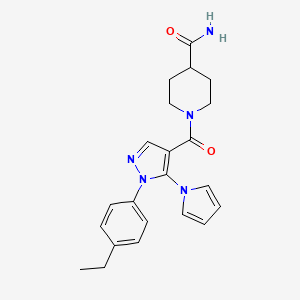

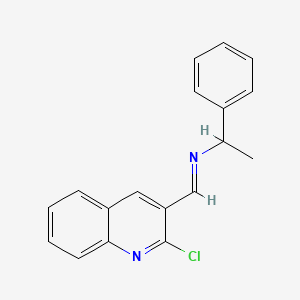

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)

